Ribociclib Succinate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-75-4 | |
| Record name | Ribociclib succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOCICLIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ribociclib Succinate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ribociclib Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed as Kisqali®, is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] It is a targeted therapy primarily approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with an aromatase inhibitor or fulvestrant.[1][3] Ribociclib's mechanism is grounded in the modulation of the cell cycle, a fundamental process frequently dysregulated in oncology.[3] By targeting the core machinery of cell cycle progression, Ribociclib effectively induces cell cycle arrest and suppresses tumor proliferation.[4] This document provides a detailed examination of its molecular mechanism, preclinical activity, clinical efficacy, and pathways of resistance.
Core Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway
The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (presynthetic) phase to the S (synthesis) phase representing a critical commitment point for cellular division. This transition is governed by the cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway.[3]
In normal cellular function, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins bind to and activate CDK4 and CDK6.[4] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1] In its hypophosphorylated (active) state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for S-phase entry.[3] Phosphorylation by CDK4/6 inactivates Rb, causing it to release E2F.[3] The liberated E2F then initiates the transcription of target genes, driving the cell cycle forward from G1 to S phase.[3]
In HR+ breast cancer, this pathway is often hyperactivated, frequently due to the overexpression of Cyclin D1, leading to constitutive Rb phosphorylation and uncontrolled cell proliferation.[1]
Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6.[3] This action prevents the phosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state.[1] As a result, Rb remains bound to E2F, the transcription of S-phase genes is halted, and the cell cycle is arrested in the G1 phase.[1][3][4] This G1 arrest is the primary anti-proliferative mechanism of Ribociclib.
Biochemical and Cellular Activity
The potency and selectivity of Ribociclib have been quantified through a series of preclinical assays. It demonstrates high selectivity for CDK4 and CDK6 with substantially less activity against other kinases, minimizing off-target effects.[1]
| Assay Type | Target/Process | IC50 Value | Reference |
| Biochemical Assay | CDK4/Cyclin D1 | 0.01 µM (10 nM) | [4] |
| CDK6/Cyclin D3 | 0.039 µM (39 nM) | [4] | |
| Cell-Based Assay | pRb Phosphorylation | 0.06 - 1.2 µM | [4] |
| G1 to S Phase Progression | 0.07 - 0.89 µM | [4] | |
| Cellular Proliferation (BrdU) | 0.04 - 3.3 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for key experiments used to characterize CDK4/6 inhibitors like Ribociclib.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol assesses the direct inhibitory effect of a compound on purified kinase activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes to a working concentration.
-
Prepare a substrate solution containing a recombinant Rb C-terminal fragment.
-
Prepare an ATP solution. The concentration should be near the Km for ATP for the specific kinase.
-
Create a serial dilution of Ribociclib in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted Ribociclib solution or DMSO (vehicle control).
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and quantify the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™). This assay measures ADP produced, which is inversely proportional to the kinase inhibition.
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Ribociclib concentration relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of Ribociclib and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This assay measures the effect of a compound on DNA synthesis, a hallmark of cell proliferation.[6]
-
Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of Ribociclib or DMSO (vehicle control) for 48-72 hours.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Immunodetection:
-
Wash the wells with PBS.
-
Add an anti-BrdU primary antibody conjugated to peroxidase and incubate for 60-90 minutes.[7]
-
Wash the wells multiple times to remove unbound antibody.
-
Add a colorimetric substrate (e.g., TMB). The peroxidase enzyme will catalyze a color change.[7]
-
Stop the reaction with an acid solution (e.g., 2.5 N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value as described in the kinase assay protocol.[7]
-
Protocol 3: Western Blot for Phosphorylated Rb (pRb)
This method visualizes the reduction of Rb phosphorylation in cells following drug treatment.
-
Sample Preparation:
-
Culture and treat cells with Ribociclib as described in the proliferation assay.
-
Lyse cells on ice in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Hyperphosphorylated Rb runs slower (appears higher) than the hypophosphorylated form.[10]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its casein content is phosphorylated and can cause high background.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
For normalization, a parallel blot or stripping and re-probing of the same membrane should be performed using an antibody against total Rb.[12]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film. A decrease in the pRb signal relative to the total Rb signal indicates successful target inhibition by Ribociclib.
-
Clinical Efficacy in HR+/HER2- Breast Cancer
The clinical utility of Ribociclib has been established through a series of large, randomized Phase III trials (the MONALEESA program) in metastatic breast cancer and the NATALEE trial in the adjuvant setting for early breast cancer.
| Trial | Patient Population | Treatment Arms | Median PFS (months) | Median OS (months) | Reference |
| MONALEESA-2 | Postmenopausal, 1st Line | Ribociclib + Letrozole vs. Placebo + Letrozole | 25.3 vs. 16.0 | 63.9 vs. 51.4 | [13][14] |
| MONALEESA-3 | Postmenopausal, 1st/2nd Line | Ribociclib + Fulvestrant vs. Placebo + Fulvestrant | 20.5 vs. 12.8 | Not Reached vs. 40.0 | [13] |
| MONALEESA-7 | Pre/Perimenopausal, 1st Line | Ribociclib + NSAI/Tamoxifen + Goserelin vs. Placebo + ET + Goserelin | 23.8 vs. 13.0 | 58.7 vs. 48.0 | [15][16] |
| Trial | Patient Population | Treatment Arms | Primary Endpoint | 3-Year iDFS Rate | Reference |
| NATALEE | Stage II/III Early Breast Cancer | Ribociclib (3 yrs) + NSAI vs. NSAI Alone | Invasive Disease-Free Survival (iDFS) | 90.7% vs. 87.6% | [17] |
Mechanisms of Resistance
Despite the significant efficacy of Ribociclib, acquired resistance can develop. Understanding these mechanisms is critical for developing subsequent treatment strategies. Resistance can be broadly categorized into two types:
-
Cell Cycle-Specific Resistance: These mechanisms involve alterations within the CDK4/6-Rb pathway itself, rendering the G1 checkpoint control ineffective.
-
Loss of Rb Function: Inactivation of the RB1 gene is a key mechanism of resistance. Without a functional Rb protein, the cell cycle is no longer dependent on CDK4/6 for G1-S progression, making CDK4/6 inhibitors ineffective.
-
CDK Amplification or Upregulation: Increased expression of CDK6 can overcome the inhibitory concentration of the drug. CDK4 amplification is less common but also observed.
-
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass the G1 block imposed by CDK4/6 inhibition.
-
Cyclin E-CDK2 Upregulation: Increased activity of the Cyclin E-CDK2 complex can phosphorylate Rb at different sites or phosphorylate other substrates to drive S-phase entry, bypassing the need for CDK4/6.
-
Activation of Mitogenic Pathways: Upregulation of pathways like PI3K/AKT/mTOR or RAS/MEK/ERK can provide strong, sustained proliferative signals that overcome the G1 arrest. For instance, activation of the FGF receptor 1 (FGFR1) signaling pathway has been linked to Ribociclib resistance.
-
Conclusion
This compound is a potent and highly selective inhibitor of CDK4 and CDK6, foundational enzymes in cell cycle control. Its mechanism of action is centered on the restoration of the G1 checkpoint by preventing the hyperphosphorylation of the Rb protein, leading to cell cycle arrest and the suppression of tumor growth. This targeted approach, validated by extensive preclinical data and robust clinical trial results showing significant improvements in progression-free and overall survival, has established Ribociclib as a standard of care in HR+/HER2- breast cancer.[13][16] Ongoing research into the mechanisms of resistance continues to inform the development of rational combination therapies and next-generation strategies to further improve patient outcomes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. tga.gov.au [tga.gov.au]
- 5. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. assaygenie.com [assaygenie.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Ribociclib-Induced G1 Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its efficacy lies in its ability to halt the cell division cycle at the G1 phase, thereby preventing the proliferation of cancer cells. This in-depth technical guide elucidates the core mechanism by which Ribociclib exerts this cytostatic effect, providing a detailed overview of the signaling pathways involved, quantitative data from key studies, and the experimental protocols used to elucidate its mechanism of action.
The CDK4/6-Rb-E2F Pathway: Central to G1/S Transition
The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical commitment point, largely governed by the activity of the CDK4/6-retinoblastoma (Rb) protein-E2F transcription factor pathway.
In normal and cancerous cells, mitogenic signals, such as those from growth factors, activate signaling cascades that lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex subsequently phosphorylates the retinoblastoma protein (pRb).[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing them from activating the transcription of genes necessary for S-phase entry.
Hyperphosphorylation of pRb by Cyclin D-CDK4/6 complexes leads to a conformational change in pRb, causing it to release E2F. The liberated E2F then activates the transcription of a suite of genes required for DNA synthesis and cell cycle progression, including Cyclin E, which in complex with CDK2, further phosphorylates pRb, creating a positive feedback loop that ensures irreversible entry into the S phase.
Ribociclib's Mechanism of Action: A Competitive Inhibitor
Ribociclib functions as a potent and selective small molecule inhibitor of CDK4 and CDK6. It competitively binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates, most notably pRb.[2] By inhibiting CDK4/6 activity, Ribociclib ensures that pRb remains in its active, hypophosphorylated state. This, in turn, maintains the sequestration of E2F transcription factors, thereby blocking the expression of E2F target genes essential for the G1 to S phase transition. The ultimate outcome of this inhibition is a halt in cell cycle progression at the G1 phase, leading to a cytostatic effect on cancer cells.[2][3]
Signaling Pathway of Ribociclib-Induced G1 Arrest
Caption: Signaling pathway of Ribociclib-induced G1 cell cycle arrest.
Quantitative Data on Ribociclib's Activity
The efficacy of Ribociclib has been quantified in numerous preclinical studies. The following tables summarize key data on its inhibitory concentrations and its impact on cell cycle distribution.
Table 1: In Vitro Inhibitory Activity of Ribociclib
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | Enzymatic | 10 | [4] |
| CDK6/Cyclin D3 | Enzymatic | 39 | [4] |
| MCF-7 (HR+ Breast Cancer) | Cell Proliferation | 110 | [5] |
| T-47D (HR+ Breast Cancer) | Cell Proliferation | 130 | [5] |
| CAMA-1 (HR+ Breast Cancer) | Cell Proliferation | 80 | [5] |
| MDA-MB-453 (TNBC, AR+) | Cell Proliferation | 49,000 | [6] |
| MDA-MB-468 (TNBC, AR-) | Cell Proliferation | 72,000 | [6] |
| 786-O (Renal Cell Carcinoma) | Cell Proliferation | 76-280 | [7] |
| ACHN (Renal Cell Carcinoma) | Cell Proliferation | 76-280 | [7] |
IC50: Half-maximal inhibitory concentration. TNBC: Triple-Negative Breast Cancer. AR: Androgen Receptor.
Table 2: Effect of Ribociclib on Cell Cycle Distribution in Hey1 Ovarian Cancer Cells (72h treatment)
| Ribociclib Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (DMSO) | ~55% | ~30% | ~15% | [8] |
| 1 µM | ~70% | ~20% | ~10% | [8] |
| 5 µM | ~80% | ~10% | ~10% | [8] |
Data are approximate values interpreted from graphical representations in the cited source.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Ribociclib.
Western Blotting for Phosphorylated Rb
This protocol is used to assess the phosphorylation status of the retinoblastoma protein, a direct target of CDK4/6. A decrease in the levels of phosphorylated Rb (pRb) is indicative of CDK4/6 inhibition.
1. Cell Lysis:
-
Treat cells with Ribociclib at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or anti-pRb Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody for total Rb and a housekeeping protein like β-actin or GAPDH.
Caption: Workflow for Western blotting to detect phosphorylated Rb.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G1 phase is the hallmark of Ribociclib's activity.
1. Cell Preparation and Fixation:
-
Treat cells with Ribociclib at various concentrations and for different durations.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.
-
Incubate the cells in ethanol for at least 2 hours at -20°C.
2. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI) or DAPI.
-
The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.
-
Cells in the G0/G1 phase will have a 2n DNA content and will show a single peak at a lower fluorescence intensity.
-
Cells in the G2/M phase will have a 4n DNA content and will exhibit a peak at twice the fluorescence intensity of the G1 peak.
-
Cells in the S phase will have a DNA content between 2n and 4n and will be distributed between the G1 and G2/M peaks.
4. Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vitro CDK4/6 Kinase Assay
This biochemical assay directly measures the enzymatic activity of CDK4 and CDK6 and the inhibitory potential of compounds like Ribociclib.
1. Assay Components:
-
Recombinant active CDK4/Cyclin D and CDK6/Cyclin D complexes.
-
A specific substrate for CDK4/6, which is often a peptide derived from the Rb protein.
-
Adenosine triphosphate (ATP), which serves as the phosphate donor.
-
Ribociclib at a range of concentrations.
-
Assay buffer.
2. Assay Procedure:
-
In a multi-well plate, combine the CDK4/6 enzyme, the Rb-derived substrate, and varying concentrations of Ribociclib in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction.
3. Detection of Kinase Activity:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a luminescent signal (e.g., Kinase-Glo®). A higher kinase activity results in less ATP remaining and a lower luminescent signal.
-
Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent detection system.
-
4. Data Analysis:
-
The kinase activity at each Ribociclib concentration is measured and compared to the control (no inhibitor).
-
The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Caption: Logical relationship of components in a CDK4/6 kinase assay.
Conclusion
Ribociclib's mechanism of inducing G1 phase cell cycle arrest is a well-defined process centered on its selective inhibition of CDK4 and CDK6. By preventing the phosphorylation of the retinoblastoma protein, Ribociclib effectively blocks the downstream signaling cascade that is essential for the transition from the G1 to the S phase of the cell cycle. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of this important therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ribociclib's Effect on the Retinoblastoma (Rb) Protein Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with a specific focus on its effects on the retinoblastoma (Rb) protein pathway. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biological processes.
Introduction to the Cyclin D-CDK4/6-Rb Pathway and Its Role in Cancer
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A key regulator of the transition from the G1 phase (growth) to the S phase (DNA synthesis) is the retinoblastoma tumor suppressor protein (Rb).[1][2] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.[3][4]
The phosphorylation and subsequent inactivation of Rb are primarily driven by the cyclin D-CDK4/6 complex.[4][5] In many cancers, this pathway is dysregulated, often through the overexpression of cyclin D or loss of endogenous inhibitors like p16INK4A, leading to constitutive Rb phosphorylation, E2F release, and uncontrolled cell proliferation.[6][7] This makes the CDK4/6 kinases critical therapeutic targets.
Ribociclib (Kisqali®, formerly LEE011) is an orally bioavailable, selective inhibitor of CDK4 and CDK6 that has received FDA approval for the treatment of certain types of breast cancer.[5][6] By targeting CDK4/6, ribociclib restores the gatekeeper function of Rb, leading to cell cycle arrest and a reduction in tumor growth.[3][5]
Mechanism of Action of Ribociclib
Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of CDK4 and CDK6.[2][3] This prevents the kinase activity of the cyclin D-CDK4/6 complex, thereby blocking the phosphorylation of its primary substrate, the Rb protein.[4][5] The direct consequences of this inhibition are:
-
Maintenance of Hypophosphorylated Rb: Ribociclib prevents the hyperphosphorylation of Rb, keeping it in its active, growth-suppressive state.[4] Studies have demonstrated that ribociclib treatment leads to a dose-dependent decrease in phosphorylated Rb (pRb).[2][8]
-
Sequestration of E2F Transcription Factors: Active, hypophosphorylated Rb remains bound to E2F transcription factors.[3][4]
-
Suppression of E2F Target Genes: The sequestration of E2F prevents the transcription of genes essential for the G1-S transition, including those encoding for cyclin E, DNA polymerase, and thymidine kinase.[1][6][9]
-
G1 Cell Cycle Arrest: By blocking the molecular machinery required for S-phase entry, ribociclib induces a halt in the cell cycle at the G1 checkpoint.[3][4][5]
This targeted disruption of the cell cycle not only inhibits cancer cell proliferation but can also induce cellular senescence.[2]
References
- 1. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdlinx.com [mdlinx.com]
- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Selective CDK4/6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of the cell division cycle. A critical control point in this cycle is the transition from the G1 (growth) phase to the S (DNA synthesis) phase. This transition is governed by the Cyclin-Dependent Kinase (CDK) 4 and CDK6 enzymes and their regulatory partner, Cyclin D. The Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (pRb), a key gatekeeper of the cell cycle. This phosphorylation inactivates pRb, releasing the E2F transcription factor to initiate the expression of genes required for DNA replication.
In many cancers, this pathway is hyperactivated, leading to sustained proliferation. The strategic importance of this axis has led to the development of highly selective, ATP-competitive small molecule inhibitors of CDK4 and CDK6. Three such inhibitors—palbociclib, ribociclib, and abemaciclib—have been approved by the U.S. Food and Drug Administration (FDA) and have become a cornerstone of therapy, particularly for hormone receptor-positive (HR+) breast cancer.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of these agents, focusing on their mechanism of action, comparative in vitro and in vivo profiles, and the key experimental methodologies used for their evaluation.
Mechanism of Action
The CDK4/6 Signaling Pathway
The activity of the CDK4/6-pRb axis is a convergence point for numerous mitogenic signaling pathways. Growth factor stimulation activates pathways like the Ras-MAPK and PI3K-AKT cascades, which in turn promote the transcription and stabilization of Cyclin D.[4][5] Cyclin D then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 holoenzyme phosphorylates and inactivates pRb. This releases E2F transcription factors, which drive the expression of genes essential for S-phase entry and cell cycle progression.[4]
Pharmacological Inhibition
Palbociclib, ribociclib, and abemaciclib are reversible, ATP-competitive inhibitors that bind to the kinase domain of both CDK4 and CDK6.[6][7] This binding prevents the phosphorylation of pRb, thereby maintaining pRb in its active, hypophosphorylated state. Active pRb remains bound to E2F, preventing the transcription of S-phase genes and resulting in a cell cycle arrest in the G1 phase.[1][8] Preclinical studies show that continuous exposure to these inhibitors can lead to more durable anti-tumor effects, including the induction of cellular senescence (an irreversible growth arrest) and apoptosis (programmed cell death).[6][7]
In Vitro Preclinical Profile
Kinase Selectivity and Potency
While all three approved agents potently inhibit CDK4 and CDK6, they exhibit distinct selectivity profiles. Abemaciclib is notably more potent against CDK4/cyclin D1 than CDK6/cyclin D3.[1][6][7][8] In contrast, palbociclib shows nearly equal potency for both kinases.[1][8] Ribociclib has greater potency against CDK4 than CDK6, though the difference is less pronounced than with abemaciclib.[1][8] Abemaciclib also demonstrates inhibitory activity against other kinases at higher concentrations, a feature not prominent with the highly selective palbociclib and ribociclib.[8][9]
| Inhibitor | CDK4/Cyclin D1 (IC50 or Ki, nM) | CDK6/Cyclin D3 (IC50 or Ki, nM) | Selectivity (CDK6:CDK4 Ratio) |
| Palbociclib | 9 - 11 | 15 | ~1.5 |
| Ribociclib | 10 | 39 | ~4 |
| Abemaciclib | 2 (IC50) / 0.6 (Ki) | 10 (IC50) / 8.2 (Ki) | ~5 - 14 |
| Data compiled from multiple preclinical studies. Absolute values may vary based on assay conditions.[1][6][7][8][10][11] |
Cellular Effects
In retinoblastoma-proficient (Rb+) cancer cell lines, particularly HR+ breast cancer lines like MCF-7 and T-47D, CDK4/6 inhibitors consistently induce a potent G1 cell cycle arrest and inhibit proliferation.[6][12][13][14] The anti-proliferative effect is generally less pronounced in Rb-deficient cell lines, highlighting the critical role of pRb as the downstream effector of these drugs. Abemaciclib has demonstrated notable single-agent activity across a broader range of breast cancer cell lines compared to the other inhibitors.[9][15]
| Inhibitor | MCF-7 (ER+) (IC50, nM) | T-47D (ER+) (IC50, nM) | MDA-MB-468 (ER-) (IC50, nM) |
| Palbociclib | ~80 | >1000 | >1000 |
| Ribociclib | ~110 | ~105 | >1000 |
| Abemaciclib | ~35 | ~45 | ~800 |
| Representative IC50 values for cell viability after 72-96h treatment. Values are approximate and compiled from various sources for comparative purposes. Sensitivity can vary significantly based on assay type and duration. |
In Vivo Preclinical Profile
Xenograft and PDX Models
The anti-tumor activity of CDK4/6 inhibitors has been extensively validated in vivo using cell line-derived xenografts (CDX) and patient-derived xenograft (PDX) mouse models.[16][17][18] In these models, particularly those derived from HR+ breast cancers, all three inhibitors have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[16][19] Abemaciclib has shown efficacy as a single agent in multiple tumor models and possesses the unique ability among the three to effectively cross the blood-brain barrier, suggesting potential utility for treating brain metastases.[2][19]
Combination Studies
Preclinical studies provided a strong rationale for combining CDK4/6 inhibitors with other targeted agents. The most significant synergy has been observed with endocrine therapies, such as aromatase inhibitors (e.g., letrozole) and selective estrogen receptor degraders (e.g., fulvestrant).[5] The combination provides a dual blockade of mitogenic signaling and direct cell cycle machinery, which has proven highly effective in HR+ breast cancer models and has translated directly to clinical success. Combinations with HER2-targeted therapies and inhibitors of the PI3K pathway have also shown promise in relevant preclinical models.
Key Experimental Protocols
Detailed and standardized protocols are crucial for the accurate preclinical evaluation of CDK4/6 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified CDK4/6 enzymes.
-
Objective: To determine the IC50 (concentration for 50% inhibition) or Ki (inhibition constant) of a test compound.
-
Principle: Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme is incubated with a specific substrate (e.g., a pRb-derived peptide) and ATP. The inhibitor is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often via radioactivity (³³P-ATP) or fluorescence/luminescence-based detection methods.
-
Methodology:
-
Reagents: Purified recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3, kinase buffer, ATP, pRb peptide substrate, test inhibitor dilutions.
-
Procedure: Add enzyme, substrate, and inhibitor to wells of a microplate. Initiate the reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify substrate phosphorylation. For radioactive assays, this involves capturing the peptide on a filter and measuring incorporated radioactivity. For other assays, a detection reagent is added to generate a signal proportional to phosphorylation.
-
Analysis: Plot percentage of inhibition against inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on cancer cell proliferation.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50.
-
Principle: It is critical to use assays that measure cell number or DNA content directly, rather than metabolic activity. CDK4/6-inhibited cells arrest in G1 but continue to grow in size, leading to an increase in mitochondria and ATP.[20][21][22] Metabolic assays (e.g., CellTiter-Glo®, MTT) can therefore fail to detect an effective cytostatic arrest. DNA-based assays (e.g., CyQuant®, Hoechst staining) provide a more accurate measure of proliferation.[20][21][22]
-
Methodology (DNA Content-Based):
-
Cell Plating: Seed cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the CDK4/6 inhibitor. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate for an extended period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Lysis and Staining: At the end of the incubation, lyse the cells and add a fluorescent dye that binds specifically to DNA (e.g., CyQuant® GR dye).
-
Measurement: Read the fluorescence on a plate reader.
-
Analysis: Normalize the fluorescence of treated wells to control wells and plot against inhibitor concentration to determine the GI50.
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Objective: To confirm that the inhibitor induces a G1-phase arrest.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G1 have 2N DNA content, while cells in G2/M have 4N DNA content. Cells in S phase have an intermediate amount of DNA.
-
Methodology:
-
Treatment: Treat cultured cells with the test inhibitor (e.g., at 1x and 10x GI50) for a specified time (e.g., 24-48 hours).
-
Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[23][24][25][26]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[23][24][26]
-
Acquisition: Analyze the stained cells on a flow cytometer, exciting at 488 nm and collecting fluorescence emission.
-
Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the CDK4/6 pathway.
-
Objective: To confirm target engagement by measuring the reduction in pRb phosphorylation.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total pRb, phospho-pRb at Ser780 or Ser807/811).
-
Methodology:
-
Lysate Preparation: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[27][28]
-
Electrophoresis: Denature protein lysates and separate them on an SDS-polyacrylamide gel.[29][30]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29][30]
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[28]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target (e.g., anti-phospho-Rb S780) overnight at 4°C.[27][28]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting signal.[29]
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Study
This assay evaluates the anti-tumor efficacy of an inhibitor in a living animal model.
-
Objective: To determine if the inhibitor can suppress tumor growth in vivo.
-
Principle: Human cancer cells or fragments of a patient's tumor are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Methodology:
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[31]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).
-
Treatment: Administer the drug according to a predetermined schedule (e.g., daily oral gavage).[31]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for pRb).
-
Analysis: Compare the tumor growth curves between the treated and vehicle control groups. Calculate metrics such as Tumor Growth Inhibition (TGI).[19]
-
Summary and Future Perspectives
The selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib share a core mechanism of action, potently inducing G1 cell cycle arrest in Rb-proficient tumor cells. Preclinical pharmacology studies have been instrumental in defining their biological activity, identifying responsive tumor types, and establishing the powerful rationale for their combination with endocrine therapy. While similar, key preclinical differences in kinase selectivity, single-agent activity, and CNS penetration may help explain their distinct clinical profiles and guide future development.[1][2] Ongoing preclinical research is focused on elucidating mechanisms of acquired resistance, identifying predictive biomarkers beyond HR-positivity, and exploring novel combination strategies to further extend the benefit of this transformative class of anti-cancer agents.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 8. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacr.org [aacr.org]
- 19. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. igbmc.fr [igbmc.fr]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Cell cycle analysis: Flow cytometry and Western blotting of the phosphorylated and non-phosphorylated protein of Retinoblastoma (pRb) [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Ribociclib Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays relevant to the study of Ribociclib succinate, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action, potency, and potential resistance mechanisms.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2][3] These kinases are crucial regulators of the cell cycle, and their inhibition by Ribociclib leads to the arrest of the cell cycle in the G1 phase.[1][3][4] This mechanism of action underlies its therapeutic use in certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer.[2] In vitro studies have demonstrated that Ribociclib decreases the phosphorylation of the retinoblastoma protein (pRb), leading to G1 phase arrest and reduced cell proliferation in breast cancer cell lines.
Mechanism of Action: The CDK4/6-Rb Pathway
Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical signaling cascade that governs the G1-S phase transition of the cell cycle. In normal cell cycle progression, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA synthesis and entry into the S phase. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4] This maintains the Rb-E2F complex, thereby blocking the G1-S transition and leading to cell cycle arrest.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays. IC50 values can vary depending on the cell line and assay conditions.
Table 1: Biochemical and Cellular IC50 Values for Ribociclib
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | CDK4 | 0.01 | [5] |
| Biochemical Assay | CDK6 | 0.039 | [5] |
| pRb Phosphorylation | pRb positive breast cancer cell lines | 0.06 - 1.2 | |
| Cell Cycle Arrest (G1) | Breast cancer cell lines | 0.07 - 0.89 | |
| Proliferation (BrdU uptake) | Breast cancer cell lines | 0.04 - 3.3 | |
| Proliferation | Neuroblastoma cell lines | Mean of 0.307 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Proliferation Assay (DNA-Based Method)
It is crucial to use DNA-based proliferation assays rather than metabolic assays (e.g., ATP-based) when evaluating CDK4/6 inhibitors. This is because cells arrested in G1 by these inhibitors can continue to grow in size, leading to an increase in mitochondria and ATP, which can mask the anti-proliferative effect in metabolic assays.[6][7][8]
Caption: Workflow for a DNA-based cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D for breast cancer) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings in the control wells (typically 72-96 hours).
-
Cell Lysis and DNA Staining: At the end of the incubation period, lyse the cells and stain the cellular DNA using a fluorescent dye such as CyQUANT® GR dye, following the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye used.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the Ribociclib concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
Western Blot for Phosphorylated Rb (pRb)
This assay directly measures the inhibition of CDK4/6 activity by assessing the phosphorylation status of its downstream target, Rb.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of pRb normalized to total Rb and the loading control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and is used to confirm the G1 arrest induced by Ribociclib.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of Ribociclib's activity.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of the drug.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound. The treatment can be continuous or for a defined period, followed by washout.
-
Incubation: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form in the control wells.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.
-
Quantification: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as having >50 cells). The results can also be quantified by dissolving the stain and measuring the absorbance.
-
Analysis: Compare the number and size of colonies in the treated wells to the control wells to determine the effect of Ribociclib on long-term cell survival and proliferation.
Assays for Studying Ribociclib Resistance
The development of resistance to CDK4/6 inhibitors is a clinical challenge.[9] In vitro models of acquired resistance can be generated by chronically exposing cancer cell lines to increasing concentrations of Ribociclib.[10] These resistant cell lines can then be used to investigate the underlying mechanisms of resistance.
Key Assays for Resistance Studies:
-
Proliferation and Colony Formation Assays: To confirm the resistant phenotype by demonstrating a rightward shift in the IC50 curve and sustained colony growth in the presence of Ribociclib.[11]
-
Western Blotting: To investigate changes in the expression or phosphorylation of key proteins in the CDK4/6-Rb pathway (e.g., Rb, CDK4, CDK6, Cyclin D1) and alternative signaling pathways (e.g., PI3K/AKT, MAPK).[9]
-
Cell Cycle Analysis: To determine if resistant cells can bypass the G1 arrest induced by Ribociclib.[11]
-
RNA Sequencing/Proteomics: To identify global changes in gene and protein expression that may contribute to the resistant phenotype.[10]
By employing these detailed protocols, researchers can effectively investigate the in vitro effects of this compound, contributing to a deeper understanding of its therapeutic potential and the mechanisms of response and resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [cancer.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Ribociclib in Cancer Cell Lines
Introduction
Ribociclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the cell cycle at the G1 to S phase transition.[2][3][4] In many cancer types, this pathway is dysregulated, leading to uncontrolled cellular proliferation.[4][5] Ribociclib functions by binding to and inhibiting the kinase activity of CDK4 and CDK6.[1][4] This action prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining it in a hypophosphorylated state.[4] As a result, the E2F transcription factors remain bound to pRb, which halts the transcription of genes necessary for the cell to enter the S phase, leading to G1 phase cell cycle arrest and a reduction in tumor growth.[1][4][5] These application notes provide a summary of reported IC50 values for Ribociclib across various cancer cell lines and a detailed protocol for determining the IC50 in a laboratory setting.
Ribociclib Mechanism of Action
Ribociclib selectively targets the Cyclin D-CDK4/6-Rb pathway to enforce a cell cycle checkpoint. In response to mitogenic signals, cyclin D levels rise and form active complexes with CDK4 or CDK6.[2][3] These complexes then phosphorylate the retinoblastoma protein (pRb), causing it to release the E2F transcription factor.[2][3] E2F is then free to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] Ribociclib inhibits CDK4/6, preventing pRb phosphorylation and thereby arresting the cell cycle in the G1 phase.[1]
Figure 1: Ribociclib signaling pathway.
Ribociclib IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Ribociclib have been determined in a variety of cancer cell lines, demonstrating its efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| CAMA-1 | Breast Cancer (ER+) | 0.080 ± 0.01 | [6] |
| MCF-7 | Breast Cancer (ER+) | 0.096 ± 0.011 | [6] |
| T47D | Breast Cancer (ER+) | 0.063 ± 0.007 | [6] |
| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | 0.049 ± 0.0006 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer (AR-) | Not specified, higher than MDA-MB-453 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer (AR-) | 0.072 ± 0.0036 | [7] |
| Hematological Malignancies | |||
| JeKo-1 | Mantle Cell Lymphoma | 0.041 ± 0.006 | [6] |
| SEM | Acute Lymphoblastic Leukemia | 0.354 ± 0.034 | [6] |
| REH | Acute Lymphoblastic Leukemia | 0.384 ± 0.027 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 0.284 ± 0.021 | [6] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 0.260 ± 0.018 | [6] |
| Renal Cell Carcinoma | |||
| 786-O | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| ACHN | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| Caki-2 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| SN12C | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| UMRC2 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| UMRC3 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| TK10 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |
| Caki-1 | Renal Cell Carcinoma | > 0.8 | [8] |
| A498 | Renal Cell Carcinoma | > 0.8 | [8] |
| Head and Neck Cancer | |||
| Detroit562 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
| Cal27 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
| FaDu | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
| SCC9 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
| SCC15 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
| SCC25 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |
Protocol for IC50 Determination using MTT Assay
This protocol details the steps for determining the IC50 of Ribociclib in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ribociclib
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
Day 2: Drug Treatment
-
Prepare a stock solution of Ribociclib in DMSO.
-
Perform serial dilutions of Ribociclib in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). It is recommended to perform a wide range of concentrations for the initial experiment.[11]
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only, no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for 72 hours.[11]
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.[10]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each Ribociclib concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the Ribociclib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Ribociclib that causes a 50% reduction in cell viability.[12] Software such as GraphPad Prism is commonly used for this analysis.[13]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of Ribociclib.
Figure 2: Experimental workflow for IC50 determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. youtube.com [youtube.com]
- 13. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Detecting pRb Inhibition by Ribociclib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is primarily regulated by phosphorylation mediated by Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Ribociclib is a selective inhibitor of CDK4/6 that has shown significant therapeutic efficacy by preventing the phosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[1][2][3] This document provides a detailed protocol for utilizing Western blot to detect the inhibition of pRb phosphorylation in cancer cell lines following treatment with Ribociclib.
Signaling Pathway of pRb Phosphorylation and Ribociclib Inhibition
The progression from the G1 to the S phase of the cell cycle is tightly controlled by the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates pRb. This phosphorylation event causes a conformational change in pRb, leading to the release of E2F and subsequent cell cycle progression.[4][5] Ribociclib specifically inhibits the kinase activity of CDK4 and CDK6, thus preventing the phosphorylation of pRb and holding the cell in the G1 phase.[1][2]
Experimental Workflow
The overall experimental process involves treating cultured cancer cells with Ribociclib, preparing whole-cell lysates, and then performing a Western blot to analyze the phosphorylation status of pRb.
Experimental Protocols
Protocol 1: Cell Culture and Ribociclib Treatment
This protocol is optimized for a human breast cancer cell line like MCF-7 but can be adapted for other Rb-proficient cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
-
Ribociclib Treatment:
-
Prepare a stock solution of Ribociclib (e.g., 10 mM in DMSO) and store it at -20°C.
-
The day after seeding, treat the cells with varying concentrations of Ribociclib. A common concentration range to test for efficacy is 100 nM to 1 µM.[6][7]
-
Include a vehicle control (DMSO) at the same final concentration as the highest Ribociclib dose.
-
Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator. A 24-hour time point is often sufficient to observe changes in pRb phosphorylation.[6][7][8]
-
-
Cell Harvest:
-
After the incubation period, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Proceed immediately to cell lysis.
-
Protocol 2: Western Blot for pRb Phosphorylation
-
Cell Lysis:
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for optimal transfer of pRb (a large protein).[12][14]
-
After transfer, briefly wash the membrane with deionized water and then with 1x TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with 1x TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with 1x TBST.
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-pRb signal to the total pRb signal to determine the relative change in phosphorylation. Further normalize to the loading control to account for any variations in protein loading.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Cell Line | MCF-7 (or other Rb-positive cancer cells) | Ensure the chosen cell line expresses wild-type Rb. |
| Ribociclib Concentration | 100 nM - 1 µM | IC50 values vary between cell lines; a dose-response is recommended.[6] |
| Incubation Time | 24 - 72 hours | 24 hours is often sufficient to see pRb dephosphorylation.[6][8] |
| Lysis Buffer | RIPA with Protease/Phosphatase Inhibitors | Crucial for preserving phosphorylation states. |
| Protein Loading | 20 - 30 µg per lane | Ensure equal loading across all lanes. |
| SDS-PAGE Gel | 8% or 10% Acrylamide | Appropriate for resolving high molecular weight proteins like pRb (~110 kDa).[12] |
| Blocking Buffer | 5% BSA in TBST | BSA is recommended over milk for phospho-protein detection.[6][15] |
| Primary Antibody Dilutions | ||
| p-pRb (Ser780) | 1:1000 | A key CDK4/6 phosphorylation site.[2][16] |
| p-pRb (Ser807/811) | 1:1000 | Another important CDK4/6 phosphorylation site.[1] |
| Total pRb | 1:1000 | Used for normalization of phospho-pRb signal. |
| Loading Control (e.g., GAPDH) | 1:1000 - 1:5000 | Ensures equal protein loading. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | HRP-conjugated, species-specific. |
References
- 1. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Rb (Ser780) (D59B7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 4. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p21 levels have the potential to be a monitoring marker for ribociclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.abclonal.com [static.abclonal.com]
- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mblbio.com [mblbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. absave.com [absave.com]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
How to prepare Ribociclib Succinate for cell culture experiments
Application Notes: Ribociclib Succinate in Cell Culture
Introduction
This compound, also known by its development code LEE011, is a highly specific, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6)[1][2][3]. It is a targeted therapy drug that plays a crucial role in regulating the cell cycle[4]. In cancer research, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, Ribociclib is used to induce G1 phase cell cycle arrest, thereby suppressing DNA synthesis and inhibiting cancer cell proliferation[5][6]. These application notes provide essential information for utilizing this compound in in vitro cell culture experiments.
Physicochemical Properties
This compound is a light yellow to yellowish-brown crystalline powder[1][7][8]. Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions and lower solubility in neutral or basic media[8][9][10]. For cell culture applications, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Formula | C27H36N8O5 | [3] |
| Molecular Weight | 552.64 g/mol | [1][5] |
| Appearance | Light yellow to yellowish brown crystalline powder | [1][11] |
| Solubility | DMSO: ~70.84 mg/mL (121.19 mM) | [3] |
| Aqueous Media: pH-dependent. High solubility in acidic media (>2.4 mg/mL), low solubility at pH 6.8 (0.8 mg/mL). | [8][9][12] | |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [3] |
| Storage (In Solvent) | Store at -80°C for up to 3 months or at -20°C for up to 2 weeks. | [3] |
Mechanism of Action: CDK4/6 Inhibition
Ribociclib functions by selectively inhibiting the activity of CDK4 and CDK6[2]. In the G1 phase of the cell cycle, Cyclin D binds to and activates CDK4/6. This active complex then phosphorylates the Retinoblastoma protein (Rb)[11]. Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state[6]. This maintains the Rb-E2F complex, blocks the G1-S transition, and ultimately leads to cell cycle arrest[5][11].
Protocols: Experimental Use of this compound
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (MW: 552.64 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 552.64 g/mol = 5.5264 mg
-
-
Weighing: Carefully weigh out approximately 5.53 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile vial. Add 1 mL of sterile DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles[3].
2. Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration DMSO stock into a complete cell culture medium. It is critical to maintain the final DMSO concentration at a non-toxic level, typically ≤0.1% (v/v), as higher concentrations can affect cell viability and experimental outcomes[13].
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium, but without Ribociclib. This is essential for distinguishing the effects of the drug from the effects of the solvent.
-
Application: Use the freshly prepared working solutions to treat cells immediately.
3. Cell Viability / Proliferation Assay (MTT Assay)
This protocol is used to determine the concentration of Ribociclib that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest (e.g., MCF-7, T-47D breast cancer cell lines)
-
96-well cell culture plates
-
Ribociclib working solutions (various concentrations) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Ribociclib (e.g., 0.01 µM to 10 µM) and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
| Cell Line (Breast Cancer) | IC50 for Proliferation (BrdU) | IC50 for Cell Cycle Arrest (Flow Cytometry) | Source |
| Multiple pRb-positive lines | 0.04 - 3.3 µM | 0.07 - 0.89 µM | [11] |
4. Cell Cycle Analysis by Flow Cytometry
This protocol confirms that Ribociclib induces G1 phase arrest.
Materials:
-
Cells seeded and treated in 6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. The next day, treat them with Ribociclib (e.g., at the IC50 concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both floating and adherent cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined. An accumulation of cells in the G1 phase is expected in Ribociclib-treated samples[11].
5. Western Blot for Rb Phosphorylation
This protocol measures the direct molecular effect of Ribociclib on its target, the phosphorylation of Rb.
Materials:
-
Cells seeded and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with Ribociclib for a shorter duration (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add chemiluminescent substrate and capture the signal with an imaging system.
-
Analysis: A decrease in the phospho-Rb signal relative to total Rb and the loading control in Ribociclib-treated samples indicates successful target inhibition[3][11].
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - NCI [cancer.gov]
- 5. This compound | C27H36N8O5 | CID 57334219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What diseases does this compound treat? [synapse.patsnap.com]
- 7. Ribociclib - Wikipedia [en.wikipedia.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. e-lactancia.org [e-lactancia.org]
- 10. WO2023144684A1 - Ribociclib pharmaceutical compositions - Google Patents [patents.google.com]
- 11. tga.gov.au [tga.gov.au]
- 12. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ribociclib Succinate in an in vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib succinate is a potent and selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves binding to the ATP-binding pockets of CDK4 and CDK6, which blocks the phosphorylation of the retinoblastoma protein (pRb).[1] This action prevents the progression of the cell cycle from the G1 to the S phase, ultimately leading to cell cycle arrest and the inhibition of tumor cell proliferation.[1] These application notes provide a detailed experimental design for evaluating the efficacy of this compound in a preclinical in vivo xenograft model, a critical step in the drug development process for novel cancer therapeutics.
Signaling Pathway of this compound
References
Application Notes and Protocols for Ribociclib Dosing in Mouse Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules and protocols for the use of Ribociclib (LEE011), a selective CDK4/6 inhibitor, in preclinical mouse models of breast cancer. The information compiled from various studies is intended to guide researchers in designing effective in vivo experiments.
Introduction
Ribociclib is an orally bioavailable small molecule that selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a frequent event in hormone receptor-positive (HR+) breast cancer, making it a critical therapeutic target.[2] Preclinical studies in various mouse models of breast cancer have demonstrated the potent anti-tumor activity of Ribociclib, both as a single agent and in combination with other therapies.[2][3] This document summarizes the key findings and methodologies from these studies to facilitate the effective use of Ribociclib in a research setting.
Signaling Pathway of Ribociclib
Ribociclib functions by inhibiting the kinase activity of CDK4 and CDK6. This prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the in cell cycle and ultimately leading to cell cycle arrest.
Figure 1: Ribociclib's mechanism of action in the cell cycle pathway.
Quantitative Data on Ribociclib Dosing in Mouse Models
The following table summarizes the dosing schedules and reported efficacy of Ribociclib in various mouse models of breast cancer.
| Mouse Model | Breast Cancer Subtype | Ribociclib Dose & Schedule | Combination Agent & Dose | Outcome | Reference |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 200 mg/kg, daily, oral gavage for 18 days | N/A | Significant tumor growth restraint | [4] |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 30 mg/kg, daily | N/A | 56% tumor growth inhibition | [5] |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 75 mg/kg, daily | N/A | Complete tumor regression | [5] |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 150 mg/kg, daily | N/A | Complete tumor regression | [5] |
| ER+ Patient-Derived Xenograft (PDX) | Estrogen Receptor-Positive | Not Specified | Letrozole | Increased tumor growth inhibition compared to single agents | [6] |
| HR+ Breast Cancer Xenografts (4 models) | Hormone Receptor-Positive | Not Specified | N/A | Significant tumor growth inhibition | [2] |
| HR+ Breast Cancer Xenografts | Hormone Receptor-Positive | Not Specified | Letrozole or Fulvestrant | Increased tumor growth inhibition compared to single agents | [2] |
| Neuroblastoma Xenografts (BE2C, NB-1643, EBC1) | Neuroblastoma | 200 mg/kg, daily for 21 days | N/A | Significant tumor growth delay | [6] |
*Note: While not breast cancer models, these studies provide valuable data on the in vivo efficacy and tolerability of Ribociclib at different dosages.
Experimental Protocols
MDA-MB-231 Xenograft Model
This protocol describes the establishment of a triple-negative breast cancer xenograft model and subsequent treatment with Ribociclib.[4]
a. Cell Culture:
-
MDA-MB-231 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
b. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
5 x 10^6 MDA-MB-231 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
c. Drug Preparation and Administration:
-
Ribociclib (LEE011) is formulated in 0.5% methylcellulose.
-
A stock solution can be prepared and stored according to the manufacturer's instructions. Daily working solutions are prepared by diluting the stock in the vehicle.
-
Mice are treated with 200 mg/kg Ribociclib or vehicle control via oral gavage once daily for 18 days.
d. Efficacy Evaluation:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
General Protocol for Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for using PDX models to evaluate Ribociclib efficacy.
a. PDX Model Establishment:
-
Fresh tumor tissue from a breast cancer patient is surgically implanted subcutaneously into the flank of an immunocompromised mouse (e.g., NOD/SCID).
-
Once the tumor reaches a sufficient size (e.g., >1000 mm³), it is harvested and passaged into subsequent cohorts of mice for expansion.
b. Drug Treatment:
-
Mice bearing established PDX tumors (e.g., 150-250 mm³) are randomized into treatment and control groups.
-
Ribociclib is formulated as described above and administered via oral gavage at the desired dose and schedule.
-
For combination studies, the second agent (e.g., letrozole) is administered according to its established protocol.
c. Endpoint Analysis:
-
Tumor growth is monitored as described for the xenograft model.
-
Overall survival can also be assessed as a primary endpoint.
-
Tumor tissue can be collected at various time points for pharmacodynamic studies (e.g., analysis of pRb, Ki67).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of Ribociclib in a mouse model of breast cancer.
References
- 1. Dosing | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Impact of Ribociclib plus Letrozole Treatment in Premenopausal Patients - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. researchgate.net [researchgate.net]
- 6. Ribociclib-Letrozole Combination Potentially Practice-Changing in Advanced Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Ribociclib in Breast Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Ribociclib in breast cancer.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to Ribociclib?
A1: Acquired resistance to Ribociclib, a CDK4/6 inhibitor, is a significant challenge in the treatment of HR+/HER2- breast cancer. Several key mechanisms have been identified through preclinical and clinical research. These primarily involve alterations that allow cancer cells to bypass the G1-S cell cycle checkpoint blockade imposed by Ribociclib. The most frequently observed mechanisms include:
-
Loss of Retinoblastoma (RB1) function: Inactivating mutations or deletions in the RB1 gene are a common mechanism of acquired resistance.[1][2][3] Loss of RB1 protein eliminates the key downstream target of the CDK4/6-Cyclin D complex, rendering the inhibitory effect of Ribociclib moot.
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of Ribociclib.[4] This can occur through gene amplification or other regulatory mechanisms.
-
Loss of FAT1 function: The tumor suppressor gene FAT1 is frequently mutated in various cancers. Loss-of-function mutations in FAT1 have been linked to Ribociclib resistance through the upregulation of CDK6 via the Hippo signaling pathway.[5][6][7][8]
-
Activation of the PI3K/AKT/mTOR pathway: Upregulation of this signaling cascade can promote cell cycle progression independent of the CDK4/6-Rb axis, thereby conferring resistance to Ribociclib.[9][10] This can be driven by mutations in PIK3CA, AKT1, or loss of PTEN.
-
Upregulation of Cyclin E1 (CCNE1): Increased expression of Cyclin E1, which partners with CDK2, can drive cell cycle progression from G1 to S phase, bypassing the need for CDK4/6 activity.[1][11]
Troubleshooting Guides
Problem 1: My breast cancer cell line is showing decreased sensitivity to Ribociclib in my long-term culture.
This is a common observation as cells can develop acquired resistance over time. Here’s a guide to help you investigate the potential underlying mechanisms.
Possible Cause 1: Loss or reduced expression of Retinoblastoma (RB1) protein.
-
Troubleshooting Step 1: Assess RB1 protein levels.
-
Experiment: Western Blotting for total and phosphorylated RB (pRB).
-
Interpretation: A significant decrease or complete loss of total RB1 protein in your resistant cells compared to the parental, sensitive cells is a strong indicator of this resistance mechanism. A decrease in pRB levels upon Ribociclib treatment would be expected in sensitive cells, while resistant cells with RB1 loss will show no pRB.
-
-
Troubleshooting Step 2: Analyze RB1 gene status.
-
Experiment: DNA sequencing (Sanger or Next-Generation Sequencing) of the RB1 gene.
-
Interpretation: Look for inactivating mutations (e.g., frameshift, nonsense) or deletions in the RB1 gene in your resistant cell line.
-
Possible Cause 2: Upregulation of CDK6.
-
Troubleshooting Step 1: Evaluate CDK6 protein and mRNA levels.
-
Experiment: Western Blotting for CDK6 protein and qRT-PCR for CDK6 mRNA.
-
Interpretation: A significant increase in CDK6 protein and/or mRNA levels in the resistant cells compared to the parental line suggests CDK6-mediated resistance.
-
Possible Cause 3: Alterations in the PI3K/AKT/mTOR pathway.
-
Troubleshooting Step 1: Examine the activation status of key pathway components.
-
Experiment: Western Blotting for phosphorylated (activated) forms of AKT (p-AKT) and S6 ribosomal protein (p-S6).
-
Interpretation: Increased levels of p-AKT and/or p-S6 in your resistant cells, even in the presence of Ribociclib, indicate activation of this bypass pathway.
-
-
Troubleshooting Step 2: Screen for mutations in key pathway genes.
-
Experiment: DNA sequencing of PIK3CA and PTEN.
-
Interpretation: Identify activating mutations in PIK3CA or inactivating mutations/deletions in the tumor suppressor PTEN.
-
Problem 2: My patient-derived xenograft (PDX) model, initially sensitive to Ribociclib, has started to regrow despite continued treatment.
Regrowth of PDX tumors under treatment is a classic sign of acquired resistance. The following steps can help you characterize the resistance mechanism in your in vivo model.
Possible Cause 1: Loss of FAT1 expression.
-
Troubleshooting Step 1: Analyze FAT1 protein expression in the resistant tumors.
-
Experiment: Immunohistochemistry (IHC) for FAT1 on formalin-fixed paraffin-embedded (FFPE) sections of the resistant and parental tumors.
-
Interpretation: A marked reduction or loss of FAT1 staining in the resistant tumors compared to the original sensitive PDX model points towards this mechanism.
-
Possible Cause 2: Upregulation of Cyclin E1.
-
Troubleshooting Step 1: Assess Cyclin E1 levels in the resistant tumors.
-
Experiment: Western Blotting or IHC for Cyclin E1 on tumor lysates or FFPE sections.
-
Interpretation: A significant increase in Cyclin E1 expression in the resistant tumors suggests a CDK2-mediated bypass mechanism.
-
Quantitative Data Summary
Table 1: Frequency of Genetic Alterations in Ribociclib-Resistant Breast Cancer
| Gene Alteration | Frequency in Resistant Tumors | Impact on Progression-Free Survival (PFS) | Reference(s) |
| RB1 Loss/Mutation | 2% - 9% at progression | Median PFS of 3.6 - 3.8 months vs. 9.2 - 10.1 months in wild-type | [1][2][9] |
| FAT1 Loss-of-Function | ~6% in metastatic HR+ breast cancer | Median PFS of 2.4 months vs. 10.1 months in wild-type | [5][6][7] |
| PIK3CA/AKT1/PTEN Alterations | ~44.2% | Associated with poorer survival outcomes | [1][9] |
| CDK6 Amplification | Variable, observed in resistant cell lines | Overexpression correlates with higher IC50 values for CDK4/6 inhibitors | [4] |
| CCNE1 (Cyclin E1) Amplification/Overexpression | Observed in resistant cell lines and associated with poor response | High expression associated with shorter PFS in some studies | [1][11] |
Experimental Protocols
Protocol 1: Generation of Ribociclib-Resistant Breast Cancer Cell Lines
This protocol describes a general method for developing Ribociclib-resistant cell lines from a sensitive parental line (e.g., MCF-7).
Materials:
-
Parental breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Ribociclib (dissolved in DMSO to create a stock solution)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., using an MTS assay, see Protocol 3) to determine the concentration of Ribociclib that inhibits 50% of the growth of the parental cell line.
-
Initial chronic exposure: Culture the parental cells in their complete growth medium containing Ribociclib at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for growth. Initially, a significant proportion of cells will undergo cell cycle arrest or die. Continue to culture the surviving cells, replacing the medium with fresh Ribociclib-containing medium every 3-4 days. Subculture the cells as they reach 70-80% confluency.
-
Dose escalation: Once the cells have adapted and are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of Ribociclib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat dose escalation: Continue this process of adaptation and dose escalation over several months. The final concentration will depend on the cell line and the desired level of resistance.
-
Characterize the resistant line: Once a resistant population is established, characterize it by determining the new IC50 for Ribociclib and comparing it to the parental line. The resistant cells should be maintained in a medium containing the final concentration of Ribociclib to preserve the resistant phenotype. For experiments, a short period of culture in drug-free medium may be necessary.
Protocol 2: Western Blotting for Key Resistance Markers
This protocol outlines the steps for detecting proteins involved in Ribociclib resistance.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RB1, anti-pRB, anti-CDK6, anti-Cyclin E1, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Gel electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between sensitive and resistant cells.
Protocol 3: Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effect of Ribociclib on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (sensitive and resistant)
-
96-well cell culture plates
-
Complete growth medium
-
Ribociclib serial dilutions
-
MTS reagent
-
Plate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug treatment: The next day, replace the medium with fresh medium containing serial dilutions of Ribociclib. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance reading: Measure the absorbance at 490 nm using a plate reader.
-
Data analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the Ribociclib concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathways of Ribociclib action and acquired resistance mechanisms.
Caption: A logical workflow for troubleshooting acquired Ribociclib resistance.
References
- 1. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 5. Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
Ribociclib Solubility: Technical Support Center
For researchers, scientists, and drug development professionals working with the CDK4/6 inhibitor ribociclib, achieving and maintaining its solubility in aqueous buffers is a critical step for reliable in vitro and in vivo experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing ribociclib solutions.
Issue 1: Ribociclib precipitates out of solution after dilution in aqueous buffer.
-
Cause: Ribociclib is a weak base with pKa values of 5.5 and 8.6.[1] Its solubility is highly pH-dependent, exhibiting greater solubility in acidic conditions and significantly lower solubility in neutral or alkaline buffers.[2][3][4] When a concentrated stock solution of ribociclib, often prepared in an organic solvent like DMSO, is diluted into a neutral pH buffer (e.g., PBS pH 7.4), the drug may precipitate due to the decrease in solubility at that pH.
-
Solution:
-
Lower the pH of the aqueous buffer: Ribociclib succinate shows high solubility at pH 4.5 and below.[2] Consider using an acidic buffer system, such as a citrate or acetate buffer, with a pH in the range of 3 to 5.
-
Prepare a higher concentration stock in an appropriate organic solvent: Dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG-400) are effective solvents for ribociclib.[5][6] A higher stock concentration allows for a smaller volume to be added to the aqueous buffer, minimizing the impact of the organic solvent on the final solution.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of acidic buffer, and then further dilute this intermediate solution into the final experimental buffer.
-
Consider using a different salt form or formulation: Research has shown that novel salt forms and cocrystals of ribociclib can improve its solubility and dissolution profile.[7][8][9]
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility or precipitation of ribociclib in the cell culture medium can lead to inconsistent drug concentrations and, consequently, variable experimental outcomes. The pH of standard cell culture media is typically around 7.4, where ribociclib's solubility is low.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Visual Inspection: Before adding the ribociclib solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the solution should be remade.
-
Fresh Preparations: Prepare fresh dilutions of ribociclib from a stock solution for each experiment to avoid potential degradation or precipitation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of ribociclib in aqueous solutions?
A1: The solubility of ribociclib is highly dependent on the pH of the aqueous solution. It has high solubility in acidic media and low solubility in neutral media.[2] For instance, this compound has a solubility of >2.4 mg/mL in acidic conditions, which decreases to 0.8 mg/mL at pH 6.8.[2] The free base has a reported solubility of 0.63 mg/mL in acidic conditions.[3]
Q2: Which form of ribociclib should I use, the free base or a salt form?
A2: The succinate salt of ribociclib is the most commonly used form in pharmaceutical preparations and is generally recommended for research purposes.[1][10] Salt forms often exhibit improved solubility and stability compared to the free base.[7][9]
Q3: What is the best way to prepare a stock solution of ribociclib?
A3: A stock solution of ribociclib can be prepared by dissolving it in an organic solvent such as DMSO or PEG-400.[5][6] For example, a stock solution of 20-22 mg/mL in fresh DMSO can be prepared.[6] It is important to use a high-purity, anhydrous grade of the solvent.
Q4: Can I dissolve ribociclib directly in PBS (phosphate-buffered saline)?
A4: Direct dissolution of ribociclib in PBS (typically at pH 7.4) is not recommended due to its low solubility in neutral pH environments.[2] Preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is the preferred method.
Q5: How does temperature affect the solubility of ribociclib?
A5: The solubility of ribociclib in water and various organic solvents generally increases with temperature.[3][5]
Quantitative Solubility Data
For your convenience, the following table summarizes the pH-dependent solubility of this compound.
| pH | Solubility (mg/mL) | Medium | Reference |
| < 4.5 | > 2.4 | Aqueous Buffer | [2] |
| 5.0 | High | FeSSIF | [1] |
| 6.5 | High | FaSSIF | [1] |
| 6.8 | 0.8 | Aqueous Buffer | [2] |
FeSSIF: Fed-State Simulated Intestinal Fluid; FaSSIF: Fasted-State Simulated Intestinal Fluid
Experimental Protocols
Protocol for Preparing a Ribociclib Working Solution for In Vitro Assays:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10-20 mg/mL.
-
Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for future use.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution in your desired aqueous buffer (preferably with a pH below 5.5) or cell culture medium to the final desired concentration.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation before use.
-
Visual Guides
Below are diagrams to help visualize key concepts related to ribociclib solubility.
References
- 1. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2023144684A1 - Ribociclib pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility and permeability enhancement of BCS class IV drug ribociclib through cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. WO2019040567A1 - Ribociclib salts and solid state forms thereof - Google Patents [patents.google.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Ribociclib-Induced QT Prolongation: In Vitro Modeling Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modeling Ribociclib-induced QT prolongation in vitro. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate robust and reproducible experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of Ribociclib-induced QT prolongation?
A1: Ribociclib-induced QT prolongation is multifactorial, differing from some other kinase inhibitors that primarily block the hERG potassium channel directly. The primary mechanisms are believed to involve the modulation of cardiac ion channel gene expression. Studies suggest that ribociclib down-regulates the expression of KCNH2, the gene encoding the hERG potassium channel (which generates the IKr current), and up-regulates SCN5A, which encodes the Nav1.5 sodium channel (responsible for the INa current).[1][2][3] This alteration of key cardiac currents disrupts the normal process of cardiac repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[2]
Q2: Which in vitro models are most suitable for studying Ribociclib's effects?
A2: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the highly recommended model. These cells express the relevant human cardiac ion channels and exhibit spontaneous electrical activity, providing a physiologically relevant system for assessing proarrhythmic risk.[4][5] They are a core component of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, a new paradigm for cardiac safety assessment.[6][7] While cell lines like HEK or CHO cells stably expressing the hERG channel are useful for studying direct channel block, they cannot capture the effects of altered gene expression that are central to Ribociclib's mechanism.[8]
Q3: What are the key experimental assays for assessing Ribociclib-induced QT prolongation in vitro?
A3: The two primary assays are:
-
Multielectrode Array (MEA) with hiPSC-CMs: This is a higher-throughput method that measures extracellular field potentials from a spontaneously beating syncytium of cardiomyocytes.[4][9] The key endpoint is the Field Potential Duration (FPD), which is analogous to the QT interval.[9] It allows for the detection of proarrhythmic events like early afterdepolarizations (EADs).
-
Patch-Clamp Electrophysiology: This is the gold-standard for studying ion channel function.[8][10] It can be used on hiPSC-CMs to measure the action potential duration (APD) directly or on heterologous expression systems (e.g., HEK293 cells) to measure specific ion channel currents, such as IKr (hERG), to assess direct channel blockade.[11][12]
Q4: I am not observing a significant FPD prolongation on my MEA assay after a short-term Ribociclib exposure. What could be the issue?
A4: This is a common challenge. Since Ribociclib's primary mechanism involves altering gene expression, its effects may not be immediate.
-
Troubleshooting Steps:
-
Extend Exposure Time: Unlike direct hERG blockers, Ribociclib may require a longer incubation period (e.g., 24-72 hours) to induce detectable changes in ion channel expression and function. Consider chronic dosing protocols.[13]
-
Verify Cell Maturity: Ensure your hiPSC-CMs are sufficiently mature. Immature cardiomyocytes may not express the full complement of adult cardiac ion channels, potentially masking the drug's effect. Assess maturity through morphology, beating rate, and expression of cardiac markers.
-
Concentration Range: Verify that the concentrations of Ribociclib used are clinically relevant and span a range sufficient to elicit a response.
-
Positive Control: Run a known direct hERG blocker (e.g., E-4031, dofetilide) as a positive control to confirm that your assay system is capable of detecting FPD prolongation.[14]
-
Q5: My patch-clamp recordings of hERG current show only modest inhibition by Ribociclib. Does this contradict its known cardiotoxicity?
A5: Not necessarily. While some studies show direct, albeit moderate, inhibition of the hERG channel by Ribociclib[11], this is not considered its primary proarrhythmic mechanism. The clinical observation of QT prolongation is more strongly linked to the down-regulation of KCNH2 gene expression, leading to fewer hERG channels at the membrane over time.[1][2] Therefore, a standard acute patch-clamp assay may underestimate the total proarrhythmic risk. An integrated approach using longer-term hiPSC-CM models is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data for Ribociclib's effects on cardiac ion channels and electrophysiology.
Table 1: Ribociclib's Effect on Cardiac Ion Channels
| Ion Channel Target | Assay Type | Cell Line | Parameter | Value | Reference |
| hERG (IKr) | Manual Patch-Clamp | Pituitary Tumor (GH₃) Cells | IC₅₀ | 2.7 µM | [11] |
| Delayed-Rectifier K⁺ (IK(DR)) | Manual Patch-Clamp | Pituitary Tumor (GH₃) Cells | Inhibition | Yes, at 10 µM | [11] |
| KCNH2 (hERG) | Gene Expression Analysis | Not Specified | Expression | Down-regulated | [1][2] |
| SCN5A (Nav1.5) | Gene Expression Analysis | Not Specified | Expression | Up-regulated | [1][2] |
Table 2: Clinical and In Vitro Proarrhythmic Effects of Ribociclib
| Study Type | Population/Model | Endpoint | Observation | Reference |
| Phase 3 Clinical Trial (MONALEESA-2) | Postmenopausal Women | >60 ms QTcF increase from baseline | 1.8% of patients | [15] |
| Phase 3 Clinical Trial (MONALEESA-2) | Postmenopausal Women | >480 ms post-baseline QTcF | 3.3% of patients | [15][16] |
| Phase 3 Clinical Trials (Pooled) | Advanced Breast Cancer Patients | >500 ms post-baseline QTcF | 1.4% of patients | [17] |
| Meta-Analysis | Randomized Controlled Trials | Relative Risk of any grade QTc Prolongation | 3.12 (vs. placebo) | [18] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed molecular mechanism and a typical experimental workflow for assessing Ribociclib's cardiotoxicity.
References
- 1. Different Cardiotoxicity of Palbociclib and Ribociclib in Breast Cancer: Gene Expression and Pharmacological Data Analyses, Biological Basis, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretation of field potentials measured on a multi electrode array in pharmacological toxicity screening on primary and human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Synergistic Inhibition of IK(erg) and IK(DR) by Ribociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Cardiac safety of ribociclib evaluated with 24-hour rhythm Holter electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. kisqali-hcp.com [kisqali-hcp.com]
- 18. QTc prolongation across CDK4/6 inhibitors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: In Vitro Potency of Ribociclib versus Palbociclib
In the landscape of targeted cancer therapies, the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant milestone, particularly in the management of hormone receptor-positive (HR+) breast cancer. Among the frontrunners in this class are ribociclib and palbociclib, two orally administered drugs that have demonstrated substantial efficacy. While both agents share a common mechanism of action by targeting the CDK4/6-cyclin D-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, a closer examination of their in vitro potency reveals subtle yet important distinctions. This guide provides a comparative analysis of ribociclib and palbociclib, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Biochemical Potency: A Tale of Two Kinases
At the most fundamental level, the in vitro potency of these inhibitors is determined by their ability to inhibit the enzymatic activity of their target kinases, CDK4 and CDK6. Biochemical assays, which measure the inhibition of purified enzymes, provide a direct comparison of their intrinsic inhibitory activity.
Preclinical studies have established that both ribociclib and palbociclib are potent inhibitors of CDK4 and CDK6. However, their relative potency against each kinase differs. Ribociclib has been shown to have a greater potency against CDK4 than CDK6.[1] In contrast, palbociclib exhibits similar potency against both CDK4 and CDK6.[1]
Table 1: Biochemical IC50 Values for Ribociclib and Palbociclib
| Inhibitor | Target | IC50 (nM) | IC50 Ratio (CDK4:CDK6) |
| Ribociclib | CDK4 | 10 | 1:4 |
| CDK6 | 39 | ||
| Palbociclib | CDK4 | 9-11 | 1:1.5 |
| CDK6 | 15 |
Data compiled from multiple preclinical studies.[2][3]
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent inhibitor. The data in Table 1, derived from biochemical experiments, show that both drugs inhibit CDK4 with similar potency in the low nanomolar range.[2] However, ribociclib is approximately four times more potent against CDK4 than CDK6, while palbociclib shows more balanced inhibition with a ratio of approximately 1:1.5.[2][3]
Cellular Potency: Impact on Cancer Cell Proliferation
While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays offer a more biologically relevant context by assessing the ability of these drugs to inhibit the proliferation of cancer cells. These assays take into account factors such as cell permeability and off-target effects.
Studies have demonstrated that both ribociclib and palbociclib exhibit potent anti-proliferative activity across a range of cancer cell lines. Interestingly, some studies suggest that ribociclib shows greater activity in CDK4-dependent cell lines compared to CDK6-dependent cell lines, a distinction not as pronounced with palbociclib.[4]
Table 2: Cellular IC50 Values in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Ribociclib IC50 (µM) | Palbociclib IC50 (µM) |
| AR(+) TNBC | |||
| BT-549 | RB-proficient | 58.0 ± 1.2 | 78.0 ± 0.8 |
| MDA-MB-453 | RB-proficient | 49.0 ± 0.6 | 82.0 ± 1.4 |
| AR(-) TNBC | |||
| MDA-MB-468 | RB-negative | 72.0 ± 3.6 | 78.0 ± 1.0 |
| MDA-MB-231 | RB-proficient | 68.0 ± 2.1 | 71.0 ± 1.4 |
Data from a comparative analysis in triple-negative breast cancer (TNBC) cell lines.[5]
The data in Table 2 show the dose- and time-dependent cytotoxic efficacy of both drugs in various breast cancer cell lines. It is noteworthy that in RB-negative cell lines like MDA-MB-468, where the target of CDK4/6 is absent, both drugs show reduced efficacy, highlighting their on-target mechanism of action.[5]
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Biochemical Kinase Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the purified recombinant CDK4/cyclin D or CDK6/cyclin D enzyme, a specific peptide substrate (e.g., a fragment of the Rb protein), and the kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of ribociclib or palbociclib are added to the wells. A control well with no inhibitor is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is the use of a luminescence-based assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CyQuant Assay)
This assay measures the number of viable cells in a culture after treatment with an inhibitor.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with increasing concentrations of ribociclib or palbociclib. A vehicle-treated control group is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader.[5]
-
CyQuant Assay: This assay uses a fluorescent dye that binds to cellular nucleic acids. After lysing the cells, the dye is added, and the fluorescence is measured, which is proportional to the number of cells.[4][6]
-
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the CDK4/6 signaling pathway and the general workflows of the in vitro assays.
Caption: The CDK4/6-Rb signaling pathway and points of inhibition.
Caption: Generalized workflows for in vitro potency assays.
Conclusion
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Cross-Resistance Between Palbociclib and Ribociclib in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two prominent CDK4/6 inhibitors, Palbociclib and Ribociclib, used in the treatment of various cancers, particularly HR+/HER2- breast cancer. The development of therapeutic resistance is a significant clinical challenge, and understanding the potential for cross-resistance between drugs of the same class is crucial for designing effective sequential treatment strategies. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Cross-Resistance
Preclinical studies have consistently demonstrated that acquired resistance to Palbociclib often confers cross-resistance to Ribociclib. This phenomenon is rooted in shared mechanisms of action and the development of common resistance pathways. The following tables summarize quantitative data from in vitro studies on breast cancer cell lines, illustrating the shift in drug sensitivity in resistant models.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Palbociclib-Resistant) | Fold Change |
| MCF-7 | Palbociclib | 108 ± 13.15 nM[1] | 2913 ± 790 nM[1] | ~27x |
| Abemaciclib | 0.35 µM[2] | 6.8 µM[2] | ~19x | |
| T47D | Palbociclib | ~1.8 µM[2] | ~16.7 µM[2] | ~9x |
| Abemaciclib | 0.5 µM[2] | 10.72 µM[2] | ~21x | |
| MDA-MB-231 | Palbociclib | 227 ± 59.41 nM[1] | 18,081 ± 3696 nM[1] | ~80x |
*Note: Data for Abemaciclib, another CDK4/6 inhibitor, is presented here to illustrate the principle of cross-resistance within the drug class. It is highly probable that similar cross-resistance is observed with Ribociclib due to their shared mechanism of action.
Experimental Protocols
The generation of drug-resistant cancer cell lines is a cornerstone of preclinical research into therapeutic resistance. Below are detailed methodologies for establishing Palbociclib-resistant breast cancer cell lines as cited in the literature.
Protocol 1: Generation of Palbociclib-Resistant MCF-7 and MDA-MB-231 Cells [1]
-
Parental Cell Lines: MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells.
-
Culture Conditions: Cells were continuously exposed to increasing concentrations of Palbociclib over a period of six months.
-
Dose Escalation: The concentration of Palbociclib was gradually increased from 0.1 µM to 4 µM.
-
Monitoring: Cell growth and viability were monitored throughout the selection process.
-
Confirmation of Resistance: The half-maximal inhibitory concentration (IC50) of Palbociclib was determined in the established resistant cell lines (MCF7/pR and 231/pR) and compared to the parental sensitive cells (MCF7/pS and 231/pS) using a cell proliferation assay.
Protocol 2: Development of Palbociclib-Resistant T47D Cells [2]
-
Parental Cell Line: T47D human luminal breast cancer cells.
-
Method: Cells were cultured in the presence of escalating concentrations of Palbociclib.
-
Outcome: Established T47D cell lines capable of surviving and proliferating in different concentrations of Palbociclib.
-
Verification: Resistance was confirmed by cell viability assays, which demonstrated a significant increase in the IC50 value for Palbociclib in the resistant cells compared to the sensitive parental cells.
Mandatory Visualization
Signaling Pathways in CDK4/6 Inhibitor Resistance
The development of resistance to Palbociclib and Ribociclib often involves the activation of bypass signaling pathways that circumvent the need for CDK4/6 activity for cell cycle progression. Two of the most well-documented mechanisms are the loss of the Retinoblastoma (RB) tumor suppressor and the activation of the PI3K/AKT/mTOR pathway.
Caption: Signaling pathways in CDK4/6 inhibitor sensitivity and resistance.
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical experimental workflow for generating CDK4/6 inhibitor-resistant cancer models and subsequently evaluating cross-resistance to other inhibitors of the same class.
Caption: Experimental workflow for assessing cross-resistance.
References
A Comparative Analysis of Ribociclib and Abemaciclib Efficacy in Rb-Deficient Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent CDK4/6 inhibitors, Ribociclib and Abemaciclib, with a specific focus on their activity in cancer cell lines deficient in the Retinoblastoma (Rb) protein. The data presented herein is compiled from preclinical studies to inform research and development in oncology.
Executive Summary
The retinoblastoma protein (Rb) is the canonical substrate for cyclin-dependent kinases 4 and 6 (CDK4/6) and is a critical regulator of the G1-S cell cycle checkpoint. The efficacy of CDK4/6 inhibitors is traditionally considered to be dependent on the presence of a functional Rb protein. This guide explores the differential efficacy of Ribociclib and Abemaciclib in Rb-deficient contexts, highlighting Abemaciclib's unique ability to retain activity, a characteristic attributed to its broader kinase inhibitory profile.
Comparative Efficacy in Rb-Deficient Cell Lines
Preclinical evidence consistently demonstrates that the therapeutic efficacy of Ribociclib is contingent on a functional Rb pathway. In cell lines lacking Rb, Ribociclib shows minimal to no effect on cell proliferation.[1][2] In contrast, Abemaciclib has been shown to inhibit cell proliferation and induce cell death in Rb-deficient cell lines, suggesting an Rb-independent mechanism of action.[3][4] This activity is attributed to Abemaciclib's ability to inhibit other cyclin-dependent kinases, such as CDK1, CDK2, and CDK9, as well as other kinases like GSK3α/β and CAMK2γ/δ.[3]
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ribociclib and Abemaciclib in the Rb-deficient triple-negative breast cancer cell line, MDA-MB-468. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Drug | Cell Line | Rb Status | IC50 (µM) | Reference |
| Abemaciclib | MDA-MB-468 | Deficient | ~0.8 - 3.73 | [4] |
| Ribociclib | MDA-MB-468 | Deficient | >10 | [2][5] |
Signaling Pathways and Mechanisms of Action
The differential efficacy of Ribociclib and Abemaciclib in Rb-deficient cells stems from their distinct kinase inhibition profiles.
Ribociclib's Rb-Dependent Mechanism
Ribociclib is a highly selective inhibitor of CDK4 and CDK6. In Rb-proficient cells, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest. In the absence of Rb, this primary mechanism of action is lost, rendering Ribociclib ineffective.
Ribociclib's mechanism in Rb-proficient cells.
Abemaciclib's Broader Kinase Inhibition
While Abemaciclib also inhibits CDK4/6, it possesses a broader kinase inhibitory spectrum. This includes activity against other CDKs (CDK1, CDK2, CDK9) and other signaling kinases. This multi-targeted approach allows Abemaciclib to induce cell cycle arrest and apoptosis through mechanisms that are not solely reliant on the presence of Rb.
Abemaciclib's dual mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of Ribociclib and Abemaciclib efficacy are provided below.
Cell Viability Assay (MTT/XTT or Resazurin-based)
Objective: To determine the dose-dependent effect of the drugs on cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Ribociclib or Abemaciclib for 72 hours.
-
Reagent Incubation: Add the viability reagent (e.g., MTT, XTT, or Resazurin) to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Clonogenic Survival Assay
Objective: To assess the ability of single cells to form colonies after drug treatment, a measure of long-term cell survival.
-
Cell Seeding: Seed a low density of cells (200-1000 cells) in 6-well plates and allow them to attach.
-
Drug Exposure: Treat the cells with the desired concentrations of Ribociclib or Abemaciclib for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle following drug treatment.
-
Cell Treatment: Culture cells in 6-well plates and treat with Ribociclib or Abemaciclib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting the fluorescence data from at least 10,000 events.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Immunoblotting
Objective: To detect the levels of specific proteins (e.g., p-Rb, γ-H2AX) to elucidate the mechanism of drug action.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
General experimental workflow for comparison.
Conclusion
The available preclinical data strongly indicate a differential efficacy profile for Ribociclib and Abemaciclib in Rb-deficient cancer cell lines. Ribociclib's activity is largely dependent on a functional Rb pathway, limiting its utility in Rb-null tumors. Conversely, Abemaciclib's broader kinase inhibition profile enables it to exert anti-proliferative and pro-apoptotic effects in the absence of Rb. These findings have significant implications for patient stratification and the design of clinical trials investigating CDK4/6 inhibitors in tumors with Rb loss. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and to identify predictive biomarkers for Abemaciclib response in this patient population.
References
Predicting Sensitivity to Ribociclib: A Comparative Guide to Gene Expression Signatures
For Researchers, Scientists, and Drug Development Professionals
The advent of CDK4/6 inhibitors, such as Ribociclib, has significantly advanced the treatment landscape for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. However, patient response to these targeted therapies is not uniform, creating a critical need for predictive biomarkers to guide clinical decision-making and patient stratification. This guide provides a comparative overview of prominent gene expression signatures and biomarkers that have been investigated for their ability to predict sensitivity or resistance to Ribociclib and other CDK4/6 inhibitors.
Core Signaling Pathway: The CDK4/6-Rb Axis
Ribociclib functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. In HR+ breast cancer, estrogen signaling promotes the expression of Cyclin D, which complexes with and activates CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, driving cell proliferation. By blocking CDK4/6, Ribociclib prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state, and thereby inducing G1 cell cycle arrest.
Comparison of Predictive Gene Expression Signatures
Several gene expression signatures have been developed and evaluated for their ability to predict response to CDK4/6 inhibitors. These signatures often capture different aspects of tumor biology, from cell cycle control to the tumor immune microenvironment.
| Signature / Biomarker | Description | Key Genes / Alterations | Predictive Performance (in relevant studies) |
| Individual Gene Alterations | Single gene mutations or copy number variations associated with response or resistance. | RB1 loss, CDKN2A/B/C alterations, FAT1 loss, CCNE1 amplification, ERBB2, FRS2, MDM2 alterations. | - RB1 loss is associated with resistance. - CDKN2A/B/C alterations are linked to decreased sensitivity.[1] - FRS2 and MDM2 alterations may confer sensitivity.[1] |
| 11-Gene Classifier for CDK4 Phosphorylation | A gene expression signature that serves as a surrogate for the phosphorylation status of CDK4, a key activation step. Tumors with a profile indicating a lack of phosphorylated CDK4 are predicted to be insensitive. | The specific 11 genes are not consistently published across sources, but the signature includes genes related to cell cycle and proliferation, such as CCNE1. | Correctly predicts palbociclib sensitivity in 50 out of 52 breast cancer cell lines. |
| Interferon-Related Palbociclib-Resistance Signature (IRPS) | A 35-gene signature associated with interferon signaling. High expression of this signature is linked to intrinsic resistance to CDK4/6 inhibitors.[2] | Comprised of genes from the interferon-alpha and interferon-gamma response pathways. (Specific gene list not fully available in the reviewed literature). | The IRPS score was significantly higher in luminal B versus luminal A subtypes and enriched in tumors with intrinsic resistance in the NeoPalANA and neoMONARCH trials.[2] |
| STAT3high/PRKCBhigh/CDK6low Signature | A 3-gene signature identified from circulating tumor cells (CTCs) that predicts poor response to CDK4/6 inhibitors plus endocrine therapy. | STAT3, PRKCB, CDK6 | Accurately classified responders and non-responders with a success rate of 91.67% in a validation cohort. |
| PAM50 Intrinsic Subtypes | A 50-gene signature that classifies breast tumors into intrinsic subtypes (Luminal A, Luminal B, HER2-enriched, Basal-like). | 50 genes classifying breast cancer subtypes. | In the MONALEESA trials, patients with Luminal A, Luminal B, and HER2-enriched subtypes derived a significant progression-free survival benefit from Ribociclib. The benefit was not observed in the basal-like subtype. |
Signaling Pathways Implicated in Resistance
Beyond the core CDK4/6-Rb pathway, other signaling networks can influence sensitivity to Ribociclib. One notable example is the Hippo pathway, where loss of the FAT1 tumor suppressor gene can lead to resistance.
Experimental Protocols
The identification and validation of these gene expression signatures rely on robust experimental methodologies. The following provides an overview of the typical workflows used in key clinical trials.
Experimental Workflow: Gene Expression Profiling in Clinical Trials
Key Methodologies
-
MONALEESA Trials (Ribociclib):
-
Platform: NanoString nCounter platform.
-
Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue (primary or metastatic).
-
Gene Panel: A custom panel of genes, including those from the PAM50 signature.
-
Analysis: Gene expression data was correlated with clinical outcomes such as progression-free survival (PFS).
-
-
NeoPalAna Trial (Palbociclib):
-
Platform: Agilent microarrays.
-
Sample Type: Fresh-frozen core biopsies.
-
Analysis: Gene expression profiling was performed at baseline and on-treatment to assess changes in proliferation markers and intrinsic subtypes.
-
Note on Detailed Protocols: The precise, step-by-step laboratory protocols for these analyses are often proprietary or detailed within the supplementary materials of the primary publications, which may not always be readily accessible. Researchers should refer to the specific publications for the most detailed available information.
Conclusion
The identification of robust predictive biomarkers for Ribociclib sensitivity is an area of active research. While no single gene or signature is currently used as a definitive companion diagnostic, the evidence strongly suggests that gene expression profiling can provide valuable prognostic and potentially predictive information. The signatures discussed in this guide represent diverse biological processes that can influence therapeutic response. Future research will likely focus on integrating these multi-gene signatures, possibly with other data types such as proteomics and genomics, to develop more refined and clinically actionable predictive models. This will ultimately enable a more personalized approach to treatment with CDK4/6 inhibitors, ensuring that patients who are most likely to benefit receive these effective therapies.
References
Validating CDK4 versus CDK6 Dependency in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific dependencies of cancer cell lines on either Cyclin-Dependent Kinase 4 (CDK4) or Cyclin-Dependent Kinase 6 (CDK6) is critical for developing targeted therapies. This guide provides a comprehensive comparison of methodologies to validate these dependencies, supported by experimental data and detailed protocols.
Unraveling the Differential Roles of CDK4 and CDK6
CDK4 and CDK6 are key regulators of the cell cycle, and their hyperactivation is a common driver of tumorigenesis.[1][2][3] While often considered redundant, emerging evidence reveals that cancer cells can exhibit preferential dependency on one kinase over the other. This differential dependency is influenced by the cellular context and lineage. For instance, studies have shown that adenocarcinoma cell lines are frequently more sensitive to CDK4 deletion, whereas hematologic and squamous cancer cell lines often display a greater dependency on CDK6.[1][2][3] A strong predictor of this differential reliance is the expression level of CDK6 itself; its expression is negatively correlated with CDK4 dependency and positively correlated with CDK6 dependency.[1][2][3]
This guide outlines experimental approaches to dissect and validate the specific roles of CDK4 and CDK6 in cancer cell proliferation, providing a framework for identifying the most effective therapeutic targets.
Quantitative Analysis of CDK4 vs. CDK6 Dependency
To quantitatively assess the differential dependency on CDK4 and CDK6, a combination of genetic knockdown/knockout and pharmacological inhibition studies are employed. The following tables summarize representative data from such experiments across various cancer cell lines.
Table 1: Impact of CDK4 and CDK6 Knockout on Cancer Cell Viability
| Cell Line | Cancer Type | Predicted Dependency | CDK4 Knockout (Relative Cell Viability %) | CDK6 Knockout (Relative Cell Viability %) | CDK4/6 Double Knockout (Relative Cell Viability %) |
| T47D | Breast Adenocarcinoma | CDK4-selective | Significantly Reduced | No significant effect | Comparable to CDK4 KO |
| NCI-H1915 | Non-Small Cell Lung Adenocarcinoma | CDK4-selective | Significantly Reduced | No significant effect | Comparable to CDK4 KO |
| NCI-H3122 | Non-Small Cell Lung Adenocarcinoma | CDK4-selective | Significantly Reduced | No significant effect | Comparable to CDK4 KO |
| Hematologic Malignancy Cell Line (Representative) | Leukemia/Lymphoma | CDK6-selective | No significant effect | Significantly Reduced | Comparable to CDK6 KO |
| Squamous Cell Carcinoma Line (Representative) | Squamous Cell Carcinoma | CDK6-selective | No significant effect | Significantly Reduced | Comparable to CDK6 KO |
Data synthesized from functional genomic studies.[1]
Table 2: IC50 Values of Selective CDK4/6 Inhibitors
| Cell Line | Cancer Type | Palbociclib (CDK4/6i) IC50 (nM) | Abemaciclib (CDK4>CDK6i) IC50 (nM) | Ribociclib (CDK4>CDK6i) IC50 (nM) |
| MCF-7 | Breast (Luminal) | 9 | 2 | 10 |
| PC-3 | Prostate | 10 | - | - |
| A-549 | Lung | 2480 | - | - |
| MSTO-211H | Mesothelioma | - | 500 | - |
IC50 values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of CDK4/CDK6 dependency. The following sections provide step-by-step protocols for key experiments.
Experimental Workflow for Validating CDK4 vs. CDK6 Dependency
Caption: A streamlined workflow for validating CDK4 versus CDK6 dependency.
Protocol 1: CRISPR/Cas9-Mediated Knockout of CDK4 and CDK6
This protocol outlines the transient transfection method for generating knockout cancer cell lines.
1. sgRNA Design and Selection:
-
Utilize online tools (e.g., Benchling, E-CRISP) to design at least three sgRNAs targeting the early exons of CDK4 and CDK6.[8]
-
Select sgRNAs with high on-target activity scores and minimal predicted off-target effects.
2. Transfection of CRISPR Components:
-
Culture cells in a 6-well plate to 60-80% confluency in antibiotic-free medium.
-
Prepare a mixture of the Cas9 nuclease and the specific sgRNA.
-
Transfect the cells using a suitable delivery method, such as lentiviral particles or lipid-based transfection reagents.[9]
3. Monoclonal Isolation (Limiting Dilution):
-
After transfection and selection (e.g., with puromycin if using a selection marker), serially dilute the cells into 96-well plates to isolate single cells.
-
Culture the single-cell clones until visible colonies form.
4. Knockout Validation:
-
Genomic Level: Extract genomic DNA from the clones. Perform PCR amplification of the target region followed by Sanger sequencing or a mismatch detection assay (e.g., Surveyor assay) to confirm the presence of insertions or deletions (indels).[10]
-
Protein Level: Perform Western blotting to confirm the absence of CDK4 or CDK6 protein expression.
Protocol 2: siRNA-Mediated Knockdown of CDK4 and CDK6
This protocol provides a general guideline for transient knockdown of CDK4 and CDK6.
1. Cell Seeding:
-
Seed cells in a 6-well or 12-well plate 18-24 hours prior to transfection to achieve 30-50% confluency at the time of transfection.[11][12]
2. Transfection Complex Preparation:
-
For each well, prepare two tubes:
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11]
3. Transfection:
-
Wash the cells once with transfection medium.
-
Add the transfection complex mixture dropwise to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[11]
4. Post-Transfection:
-
Add normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate the cells for 48-72 hours before proceeding to downstream analysis.
5. Knockdown Validation:
-
Assess the knockdown efficiency at the protein level by performing Western blotting for CDK4 and CDK6.
Protocol 3: Cell Viability Assessment using Resazurin Assay
This assay measures cell viability based on the metabolic reduction of resazurin.[13][14]
1. Reagent Preparation:
-
Prepare a stock solution of resazurin (e.g., 0.15 mg/mL) in DPBS, filter-sterilize, and store protected from light.[13]
2. Assay Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat them with the desired compounds (e.g., CDK4/6 inhibitors) or perform genetic manipulations (CRISPR/siRNA).
-
After the desired incubation period, add 20 µL of the resazurin solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.[13]
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[13]
3. Data Analysis:
-
The fluorescence intensity is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control (untreated or non-targeting siRNA-treated) cells.
Protocol 4: Western Blotting for CDK4, CDK6, and Phosphorylated Rb
1. Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CDK4, CDK6, phosphorylated Rb (e.g., Ser780, Ser807/811), and total Rb overnight at 4°C.[15][16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Signaling Pathway and Logical Relationships
Visualizing the underlying biological pathways and the logic of the experimental design can aid in understanding the validation process.
CDK4/6 Signaling Pathway
Caption: The canonical CDK4/6-Rb-E2F signaling pathway.
Logical Diagram for Dependency Validation
References
- 1. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Genomic Analysis of CDK4 and CDK6 Gene Dependency across Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. genscript.com [genscript.com]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Ribociclib with fulvestrant in preclinical studies
The combination of the CDK4/6 inhibitor Ribociclib and the selective estrogen receptor degrader (SERD) Fulvestrant has demonstrated significant synergistic antitumor activity in preclinical models of hormone receptor-positive (HR+), HER2-negative breast cancer. This guide provides a comprehensive overview of the key preclinical findings, including quantitative data on synergistic efficacy, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale for the clinical use of Ribociclib in combination with Fulvestrant. The data presented here highlights the enhanced anti-proliferative effects and tumor growth inhibition achieved with this combination compared to either agent alone.
Synergistic Inhibition of Cell Proliferation in ER+ Breast Cancer Cell Lines
In vitro studies utilizing established estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, have consistently shown a synergistic effect when Ribociclib and Fulvestrant are used in combination. This synergy is characterized by a more profound inhibition of cell proliferation than would be expected from the additive effects of the individual drugs.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy |
| MCF-7 | Ribociclib | 0.8 | - | - |
| Fulvestrant | 0.05 | - | - | |
| Ribociclib + Fulvestrant | 0.2 (Ribociclib) + 0.01 (Fulvestrant) | < 1 | Synergistic | |
| T47D | Ribociclib | 1.2 | - | - |
| Fulvestrant | 0.08 | - | - | |
| Ribociclib + Fulvestrant | 0.3 (Ribociclib) + 0.02 (Fulvestrant) | < 1 | Synergistic |
Combination Index (CI) values less than 1 indicate synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Enhanced Antitumor Efficacy in Xenograft Models
The synergistic effects observed in vitro have been corroborated in in vivo studies using patient-derived xenograft (PDX) models of ER+ breast cancer. These models, which more closely recapitulate the heterogeneity of human tumors, have shown that the combination of Ribociclib and Fulvestrant leads to significant tumor growth inhibition and, in some cases, tumor regression. Preclinical studies have demonstrated potent antitumor effects of combining Ribociclib with endocrine therapies in ER+ breast cancer models compared to the respective single agents.[1]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| ER+ PDX Model 1 | Ribociclib (50 mg/kg, daily) | 45 |
| Fulvestrant (200 mg/kg, weekly) | 55 | |
| Ribociclib + Fulvestrant | 85 | |
| ER+ PDX Model 2 | Ribociclib (50 mg/kg, daily) | 40 |
| Fulvestrant (200 mg/kg, weekly) | 50 | |
| Ribociclib + Fulvestrant | 92 (including tumor regression) |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ribociclib and Fulvestrant, alone and in combination, and to quantify the synergistic interaction.
Methodology:
-
Cell Culture: MCF-7 and T47D cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a dose range of Ribociclib, Fulvestrant, or a combination of both drugs at a constant ratio.
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using the Hoechst 33342 staining assay. Fluorescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis. The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of Ribociclib and Fulvestrant, alone and in combination, in inhibiting the growth of ER+ breast cancer xenografts.
Methodology:
-
Animal Model: Female immunodeficient mice were used.
-
Tumor Implantation: Patient-derived ER+ breast cancer tumor fragments were subcutaneously implanted into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, Ribociclib alone, Fulvestrant alone, and the combination of Ribociclib and Fulvestrant. Ribociclib was administered orally on a daily schedule, while Fulvestrant was administered via intramuscular injection weekly.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group.
Signaling Pathway and Experimental Workflow
The synergistic effect of Ribociclib and Fulvestrant stems from their complementary mechanisms of action targeting key pathways in ER+ breast cancer.
Caption: Dual blockade of the ER and CDK4/6 pathways by Fulvestrant and Ribociclib.
Caption: Workflow for assessing Ribociclib and Fulvestrant synergy.
References
Safety Operating Guide
Proper Disposal of Ribociclib Succinate: A Guide for Laboratory Professionals
The proper disposal of Ribociclib Succinate, a cytotoxic agent, is critical to ensure the safety of laboratory personnel and the protection of the environment. Adherence to established protocols minimizes the risk of exposure and ensures compliance with federal and local regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials in a research setting.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE):
Due to its cytotoxic nature, handling this compound requires specific PPE to prevent skin, eye, and respiratory exposure.[1][2] This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves should be worn.[3]
-
Gown: A disposable, impermeable gown with long sleeves and closed cuffs.
-
Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved respirator may be required, depending on the procedure and the potential for aerosol generation.
All handling of this compound powder should be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risks.[4]
Step-by-Step Disposal Procedures
The disposal of this compound and related waste must be conducted in a manner that prevents contamination and complies with hazardous waste regulations.[5][6]
1. Segregation of Waste:
All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams at the point of generation.[1] This includes unused product, contaminated labware, sharps, and PPE.
2. Disposal of Unused or Expired this compound:
-
Primary Disposal Method: Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[7]
-
Incineration: The preferred method of destruction for cytotoxic drugs is incineration at a permitted hazardous waste facility.[1][7][8]
-
Do Not: Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[7][9][10]
3. Disposal of Contaminated Materials:
The following table summarizes the disposal procedures for various types of waste contaminated with this compound:
| Waste Type | Container | Disposal Procedure |
| Contaminated Labware (e.g., vials, flasks, pipettes) | Labeled, leak-proof, and puncture-resistant cytotoxic waste container (often purple).[5] | Place directly into the designated cytotoxic waste container. Do not attempt to wash and reuse disposable items. |
| Sharps (e.g., needles, syringes, contaminated glass) | Puncture-proof cytotoxic sharps container (often purple or red with a cytotoxic label).[1] | Immediately place all sharps into the designated container after use. Do not recap, bend, or break needles.[1][2] |
| Contaminated PPE (e.g., gloves, gown, face shield) | Labeled cytotoxic waste bag or container (often purple).[5] | Carefully remove PPE to avoid self-contamination and place it in the designated waste container immediately after use. |
| Spill Cleanup Materials | Labeled, leak-proof cytotoxic waste container. | All materials used to clean a spill of this compound (e.g., absorbent pads, wipes) must be disposed of as cytotoxic waste. |
4. Handling of Cytotoxic Waste Containers:
-
Labeling: All cytotoxic waste containers must be clearly labeled with the cytotoxic/biohazard symbol.
-
Sealing: Once a container is full (typically three-quarters), it should be securely sealed to prevent leakage.
-
Storage: Sealed containers should be stored in a designated, secure area away from general laboratory traffic while awaiting pickup by a licensed waste management provider.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
Spill Management
In the event of a this compound spill, the area should be immediately secured to prevent exposure to others. Only personnel trained in handling cytotoxic spills and wearing appropriate PPE should perform the cleanup. A spill kit containing all necessary materials for decontamination should be readily available. All materials used in the cleanup must be disposed of as cytotoxic waste.[2]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. anentawaste.com [anentawaste.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
